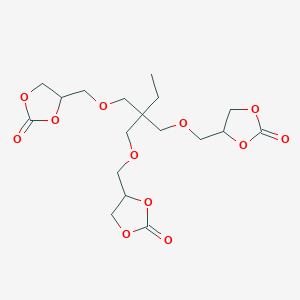
Trimethylpropanol tricyclocarbonate (TMP tricyclocarbonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylpropanol tricyclocarbonate, also known as SP-3-00-003, is a crosslinking agent with three cyclocarbonate functions. The cyclocarbonate group is highly polar and can react with various nucleophiles. This compound is known for its ability to replace isocyanate functions and react with amine groups to form hydroxy urethanes. These hydroxyurethane moieties are considered greener and safer alternatives to conventional polyurethanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylpropanol tricyclocarbonate can be synthesized through the reaction of trimethylolpropane with diphenyl carbonate. This reaction yields three types of six-membered cyclic carbonates via a phosgene-free route . The cyclocarbonate group can react with various nucleophiles, such as amines, to form hydroxy urethanes .
Industrial Production Methods
Industrial production of trimethylpropanol tricyclocarbonate involves the combination of cyclic carbonate-amine polyaddition and sol-gel chemistry. This method can produce adhesives with ultrastrong adhesion performance even at ultra-low temperatures (-196°C), making it suitable for applications in aerospace, aircraft, and energy sectors .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylpropanol tricyclocarbonate undergoes several types of chemical reactions, including:
Polyaddition: Reacts with difunctional amines to form polyhydroxyurethanes.
Crosslinking: Induces white light emission for white LEDs.
Common Reagents and Conditions
Common reagents used in reactions with trimethylpropanol tricyclocarbonate include difunctional amines and various nucleophiles. The reactions typically occur under mild conditions, making them suitable for industrial applications .
Major Products Formed
The major products formed from reactions involving trimethylpropanol tricyclocarbonate include hydroxy urethanes and polyhydroxyurethanes.
Wissenschaftliche Forschungsanwendungen
Trimethylpropanol tricyclocarbonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of trimethylpropanol tricyclocarbonate involves its highly polar cyclocarbonate group reacting with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Trimethylpropanol tricyclocarbonate is unique due to its ability to replace isocyanate functions and react with amine groups to form hydroxy urethanes. Similar compounds include:
Trimethylolpropane tris(3-mercaptopropionate): Used in thiol-epoxy click reactions.
Five-membered cyclic carbonates: Versatile for applications in organic synthesis, pharmaceutical, and materials sciences.
Eigenschaften
Molekularformel |
C18H26O12 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
4-[2,2-bis[(2-oxo-1,3-dioxolan-4-yl)methoxymethyl]butoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H26O12/c1-2-18(9-22-3-12-6-25-15(19)28-12,10-23-4-13-7-26-16(20)29-13)11-24-5-14-8-27-17(21)30-14/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
INECIFOTGMOUMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COCC1COC(=O)O1)(COCC2COC(=O)O2)COCC3COC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


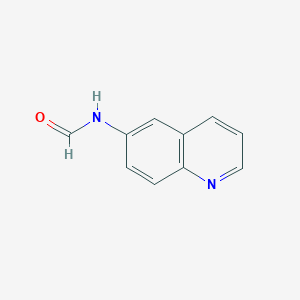

![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)

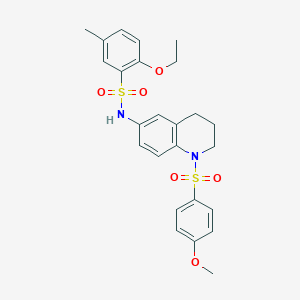
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)


![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14125848.png)
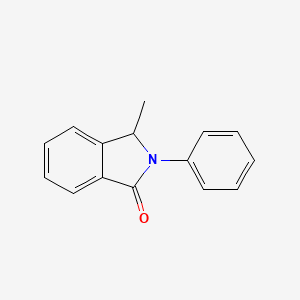
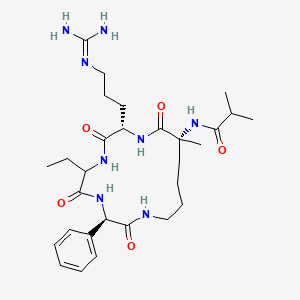

![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
